molecular formula C11H20N4 B2583339 [(2R,3S)-1-Methyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methanamine CAS No. 1557086-03-9

[(2R,3S)-1-Methyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methanamine

Cat. No. B2583339
CAS RN: 1557086-03-9
M. Wt: 208.309
InChI Key: ACMUBJGTOBYWSU-GXSJLCMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R,3S)-1-Methyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methanamine, also known as MPMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPMP is a piperidine derivative that has been studied for its ability to modulate various neurotransmitter systems in the brain, making it a promising candidate for the treatment of several neurological disorders.

Scientific Research Applications

Asymmetric Synthesis and Chemical Reactivity

One study focused on the asymmetric synthesis of a series of 2-(1-aminoalkyl) piperidines , highlighting methodologies that could potentially apply to the synthesis of compounds structurally similar to “[(2R,3S)-1-Methyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methanamine”. The synthesis involved reductions and hydrogenolysis leading to diamines, showing the versatility of piperidine derivatives in chemical synthesis (Froelich et al., 1996).

Drug-likeness and Histamine H3 Receptor Ligands

Another application in scientific research is the exploration of drug-likeness properties of 2-aminopyrimidine derivatives , which are structurally related to the query compound. These derivatives have been evaluated for their binding affinity to histamine H3 receptors, indicating the potential of such compounds in developing treatments that interact with histamine receptors. This study provided insights into the structure-activity relationships that could inform the development of compounds with high receptor affinity and selectivity (Sadek et al., 2014).

Pharmacological Profiles

Compounds with piperidine structures have also been studied for their pharmacological profiles . For instance, YM348, a potent and orally active 5-HT2C receptor agonist, has been characterized for its selectivity and potential therapeutic effects, offering insights into how piperidine derivatives can be designed for specific receptor targeting (Kimura et al., 2004).

Molecular Design for Specific Functions

Research on 2-[(4-phenylpiperazin-1-yl)methyl]imidazo(di)azines has explored their function as selective ligands, illustrating the potential of piperidine and pyrazole derivatives in molecular design for specific biological functions. This research highlights the intricate relationship between molecular structure and biological activity, which is crucial for the development of targeted therapies (Enguehard-Gueiffier et al., 2006).

properties

IUPAC Name

[(2R,3S)-1-methyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4/c1-14-5-3-4-9(6-12)11(14)10-7-13-15(2)8-10/h7-9,11H,3-6,12H2,1-2H3/t9-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMUBJGTOBYWSU-GXSJLCMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1C2=CN(N=C2)C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]([C@@H]1C2=CN(N=C2)C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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